1-(bromomethyl)-1-methanesulfonylcyclopropane
Description
1-(Bromomethyl)-1-methanesulfonylcyclopropane (CAS: 2091872-40-9) is a cyclopropane derivative featuring a bromomethyl (-CH2Br) and a methanesulfonyl (-SO2CH3) group attached to the same carbon atom of the three-membered ring. Its molecular formula is C6H11BrO2S, with a molecular weight of 227.12 g/mol (calculated from ). The SMILES notation is CS(=O)(=O)CC1(CC1)CBr, and the InChIKey is SXXUNLPFKDPLRC-UHFFFAOYSA-N . The compound’s strained cyclopropane ring and electron-withdrawing sulfonyl group make it reactive in substitution and ring-opening reactions, suggesting utility in organic synthesis, pharmaceuticals, or materials science.
Properties
IUPAC Name |
1-(bromomethyl)-1-methylsulfonylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c1-9(7,8)5(4-6)2-3-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHKTCPOKAZDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-1-methanesulfonylcyclopropane typically involves the reaction of cyclopropane derivatives with bromomethyl and methanesulfonyl reagents. One common method includes the bromination of cyclopropane followed by sulfonylation. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-methanesulfonylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to remove the bromomethyl group, yielding cyclopropane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiol-substituted cyclopropane derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of cyclopropane derivatives without the bromomethyl group.
Scientific Research Applications
1-(Bromomethyl)-1-methanesulfonylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-1-methanesulfonylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methanesulfonyl group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound. Molecular targets and pathways involved in its action depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key attributes of 1-(bromomethyl)-1-methanesulfonylcyclopropane and analogous compounds:
Physical Properties and Handling
- Physical State: The cyclohexane analog () is a pale liquid, while 1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride () is likely a solid due to its ionic nature. The target compound’s physical state is unspecified but may resemble the cyclohexane derivative given structural similarity .
- Stability : Methanesulfonyl groups generally enhance stability toward hydrolysis compared to esters (e.g., methyl 1-(hydroxymethyl)cyclopropanecarboxylate, ), which are prone to saponification .
Biological Activity
1-(Bromomethyl)-1-methanesulfonylcyclopropane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in research and therapeutics.
Chemical Structure and Properties
This compound features a cyclopropane ring, which contributes to its unique reactivity and interaction with biological targets. The presence of a bromomethyl group and a methanesulfonyl moiety enhances its electrophilic character, potentially allowing it to participate in various biochemical reactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This mechanism can lead to the inhibition of target proteins, affecting cellular pathways involved in disease processes.
- Target Enzymes : The compound has been shown to interact with several enzymes, including those involved in metabolic pathways and signal transduction.
- Inhibition Studies : In vitro studies have demonstrated that derivatives of this compound can act as enzyme inhibitors, impacting cell viability and proliferation rates in various cancer cell lines.
Case Studies
Several studies have investigated the effects of this compound on different biological systems:
- Cancer Cell Lines : A study conducted on breast cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability, suggesting potential anticancer properties. The mechanism was linked to apoptosis induction through the activation of caspases .
- Enzyme Inhibition : Research has shown that this compound effectively inhibits certain kinases involved in cancer signaling pathways. In a series of experiments, varying concentrations were tested against specific kinases, revealing an IC50 value indicative of potent inhibitory activity .
Data Table: Biological Activity Summary
Medicinal Chemistry
The unique structure of this compound makes it a valuable scaffold for the development of novel therapeutics. Its ability to modify enzyme activity positions it as a candidate for drug design aimed at various diseases, particularly cancer.
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the core structure affect biological outcomes.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
